4-(Naphthalen-2-YL)-2-nitrobenzoic acid

Description

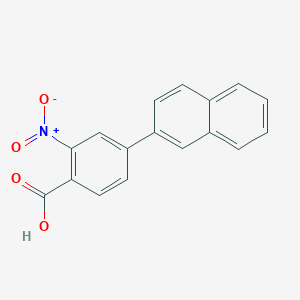

4-(Naphthalen-2-YL)-2-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group (-NO₂) at the 2-position and a naphthalen-2-yl group at the 4-position of the benzene ring. The compound combines the electron-withdrawing nature of the nitro group with the hydrophobic bulk of the naphthalene moiety, making it a structurally unique molecule.

Properties

IUPAC Name |

4-naphthalen-2-yl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17(20)15-8-7-14(10-16(15)18(21)22)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATZCKLXHGUYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690432 | |

| Record name | 4-(Naphthalen-2-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195530-80-3 | |

| Record name | 4-(Naphthalen-2-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-YL)-2-nitrobenzoic acid typically involves the nitration of 4-(Naphthalen-2-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under appropriate conditions.

Major Products:

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated derivatives depending on the electrophilic reagent used.

Scientific Research Applications

4-(Naphthalen-2-YL)-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-YL)-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy in biochemical applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- The nitro group in the target compound enhances acidity compared to non-nitro analogs (e.g., 4-(naphthalen-2-yl)benzoic acid) due to its electron-withdrawing effect, which stabilizes the deprotonated carboxylate .

Physical and Spectral Properties

Notes:

- The absence of experimental data for the target compound necessitates extrapolation from analogs. For example, ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates exhibit strong carbonyl IR peaks at ~1738 cm⁻¹ , suggesting similar absorbance ranges for the carboxylic acid group in the target compound.

Structure-Activity Relationships (SAR)

- Naphthalene vs. Simpler Aromatics : Naphthalene’s extended π-system could enhance π-π stacking in crystal structures (e.g., ) or improve binding affinity in biological targets .

Biological Activity

4-(Naphthalen-2-YL)-2-nitrobenzoic acid, identified by its CAS number 1195530-80-3, is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a naphthalene moiety and a nitro group. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly effective against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MDA-MB-231 | 25 |

The IC50 values indicate that the compound has significant cytotoxic effects, particularly on HeLa cells, suggesting its potential as a candidate for anticancer drug development .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. The presence of the naphthalene moiety likely enhances its binding affinity with cellular targets, contributing to its biological activity .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Studies : A study demonstrated the efficacy of this compound against resistant bacterial strains, indicating its promise as an antimicrobial agent in clinical settings.

- Anticancer Research : In a study focusing on breast cancer cells, the compound showed significant inhibition of cell proliferation, supporting further exploration for its use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.